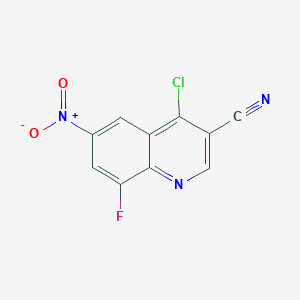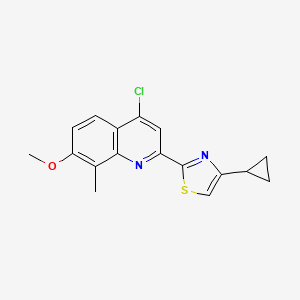![molecular formula C16H24N6OS B12224856 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12224856.png)
3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring The piperazine ring is further substituted with a methoxymethyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with a pyridazine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the piperazine and pyridazine rings but lacks the thiadiazole moiety, making it less versatile in terms of chemical reactivity.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar to the above compound but with a tert-butyl group, it also lacks the thiadiazole moiety.
Uniqueness
The presence of the methoxymethyl-thiadiazole moiety in 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine provides unique chemical properties, such as the ability to form strong interactions with metal ions and undergo specific chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H24N6OS |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H24N6OS/c1-16(2,3)12-5-6-14(19-18-12)21-7-9-22(10-8-21)15-17-13(11-23-4)20-24-15/h5-6H,7-11H2,1-4H3 |
InChI Key |
FIRQUQDKGSLYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224774.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12224783.png)

![3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B12224790.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224800.png)
![1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12224807.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224814.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B12224818.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
![4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12224846.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-](/img/structure/B12224864.png)
